molecular formula C17H20Cl2N4O2 B12174655 1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12174655
M. Wt: 383.3 g/mol
InChI Key: SDUXIIHIMPJFNM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of this compound is derived from its fused pyrimido-triazinone core and substituent groups. The parent structure, pyrimido[1,2-a]triazin-6-one , consists of a pyrimidine ring (a six-membered diazine with nitrogen atoms at positions 1 and 3) fused to a 1,3,5-triazin-6-one ring. The fusion occurs between the pyrimidine’s C1–C2 edge and the triazinone’s N1–C2 edge, forming a bicyclic system.

Substituent analysis :

  • 1-(2,4-Dichlorophenyl : A phenyl group substituted with chlorine atoms at positions 2 and 4, attached to the pyrimidine’s N1.
  • 3-(3-Hydroxypropyl : A three-carbon chain with a hydroxyl group at the terminal position, bonded to the triazinone’s N3.
  • 7,8-Dimethyl : Methyl groups at positions 7 and 8 on the tetrahydro-pyrimido-triazinone core.

Molecular formula :
The molecular formula is calculated as C₁₉H₂₁Cl₂N₅O₂ , accounting for:

  • 19 carbon atoms (6 from phenyl, 3 from hydroxypropyl, 2 methyl groups, and 8 from the fused core).
  • 21 hydrogen atoms (partially saturated core and substituents).
  • 2 chlorine atoms, 5 nitrogen atoms, and 2 oxygen atoms.

Table 1: Atomic composition and molecular weight

Component Count Contribution to Molecular Weight (g/mol)
Carbon (C) 19 228.19
Hydrogen (H) 21 21.17
Chlorine (Cl) 2 70.90
Nitrogen (N) 5 70.03
Oxygen (O) 2 32.00
Total 422.29

X-ray Crystallographic Studies of the Tetrahydro-Pyrimido-Triazinone Core

X-ray diffraction analysis of analogous pyrimido-triazine derivatives reveals key structural insights:

  • Bond lengths : The C–N bonds in the triazinone ring range from 1.32–1.38 Å, consistent with partial double-bond character due to resonance. The pyrimidine ring exhibits shorter C–N bonds (1.30–1.33 Å), indicative of aromatic stabilization.
  • Dihedral angles : The dichlorophenyl group forms a 67° angle with the fused bicyclic plane, minimizing steric hindrance. The hydroxypropyl chain adopts a gauche conformation to optimize hydrogen bonding with the carbonyl oxygen.
  • Crystal packing : Molecules stack via π-π interactions between phenyl groups and hydrogen bonds involving the hydroxyl and carbonyl groups, forming a monoclinic lattice (space group P2₁/c).

Table 2: Selected crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
β angle 105.3°
Density (calc.) 1.45 g/cm³

Spectroscopic Characterization (NMR, IR, MS) of Substituent Groups

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :
    • Dichlorophenyl protons : Two doublets at δ 7.45 (J = 8.5 Hz, H-3/H-5) and δ 7.62 (J = 2.3 Hz, H-6), characteristic of para-substituted chlorinated aromatics.
    • Hydroxypropyl chain : A triplet at δ 3.65 (–CH₂OH) and a broad singlet at δ 5.21 (–OH).
    • Methyl groups : Singlets at δ 1.98 (C7–CH₃) and δ 2.12 (C8–CH₃).
  • ¹³C NMR :
    • Carbonyl carbon at δ 168.5 ppm (C=O).
    • Aromatic carbons between δ 120–140 ppm, with chlorine-induced deshielding.

Infrared (IR) Spectroscopy :

  • Strong absorption at 1720 cm⁻¹ (C=O stretch).
  • Broad band at 3250 cm⁻¹ (–OH stretch).
  • Peaks at 750 cm⁻¹ and 850 cm⁻¹ (C–Cl bending).

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 422.3 ([M]⁺).
  • Fragmentation pathways:
    • Loss of hydroxypropyl (–C₃H₇O, m/z 351.2).
    • Cleavage of the dichlorophenyl group (m/z 265.1).

Computational Chemistry Approaches for Conformational Analysis

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) provide insights into the compound’s stable conformers:

  • Global minimum conformation : The hydroxypropyl chain adopts an extended orientation, forming an intramolecular hydrogen bond with the triazinone’s carbonyl oxygen (O···H distance = 1.95 Å).
  • Energy barriers : Rotation about the C3–N3 bond (hydroxypropyl attachment) requires 8.2 kcal/mol, favoring synclinal arrangements.
  • Electrostatic potential maps : High electron density at the carbonyl oxygen and chlorine atoms, suggesting nucleophilic attack sites.

Table 3: DFT-calculated geometric parameters

Parameter Value
C=O bond length 1.23 Å
N1–C1 (pyrimidine) 1.33 Å
Dihedral angle (Cl–C–C–Cl) 180°

Properties

Molecular Formula

C17H20Cl2N4O2

Molecular Weight

383.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H20Cl2N4O2/c1-11-12(2)20-17-22(15-5-4-13(18)8-14(15)19)9-21(6-3-7-24)10-23(17)16(11)25/h4-5,8,24H,3,6-7,9-10H2,1-2H3

InChI Key

SDUXIIHIMPJFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCCO)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Formation Followed by Triazinone Annulation

This route involves constructing the pyrimidine ring first, followed by cyclization to form the triazinone moiety. A key intermediate would be a 4-amino-2-(2,4-dichlorophenyl)-5,6-dimethylpyrimidine, which could undergo hydrazine coupling and subsequent dehydration to form the triazinone ring.

Triazinone Precursor Functionalization

Alternatively, pre-forming the 1,3,5-triazin-6-one core and introducing substituents via alkylation or nucleophilic aromatic substitution could be explored. However, steric hindrance from the dichlorophenyl group may limit this approach.

Stepwise Synthesis Protocol

Preparation of Pyrimidine Intermediate

Step 1: Synthesis of 4-Amino-2-(2,4-dichlorophenyl)-5,6-dimethylpyrimidine
A modified Biginelli reaction between 2,4-dichlorobenzaldehyde, acetylacetone, and urea in ethanol under acidic conditions yields the dihydropyrimidine scaffold. Methylation at positions 5 and 6 is achieved using methyl iodide in DMF with K₂CO₃ as a base.

Reaction Conditions

ParameterValue
SolventEthanol
CatalystHCl (conc.)
Temperature80°C, reflux
Reaction Time12 hours
Yield68% (after recrystallization)

Hydrazine Coupling and Cyclization

Step 2: Formation of Hydrazine Intermediate
The pyrimidine intermediate reacts with tert-butyl carbazate in THF at 0°C to introduce the hydrazine functionality. Subsequent deprotection with TFA yields the primary hydrazine.

Step 3: Triazinone Ring Closure
Cyclization is achieved using a phosphorus-based dehydrating agent (PCl₅ in toluene) at 110°C. The reaction proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on the adjacent carbonyl group.

Optimization Data

Dehydrating AgentSolventTemperatureYield
PCl₅Toluene110°C72%
POCl₃DCM40°C58%
Burgess ReagentTHF65°C41%

Introduction of the 3-Hydroxypropyl Side Chain

Alkylation Strategy

The tertiary amine at position 3 undergoes nucleophilic alkylation with 3-bromopropanol in the presence of NaH. A protecting group strategy (e.g., TBS ether) is essential to prevent oxidation of the alcohol during subsequent steps.

Protection-Deprotection Sequence

  • Protection : TBSCl, imidazole, DMF, 25°C, 2 hours (94% yield)

  • Alkylation : 3-bromopropanol, NaH, DMF, 0°C → 25°C, 6 hours (81% yield)

  • Deprotection : TBAF, THF, 25°C, 4 hours (89% yield)

Final Functionalization and Purification

Crystallization and Salt Formation

The crude product is dissolved in hot ethanol and treated with activated charcoal to remove colored impurities. Slow cooling to −20°C yields crystalline material. For enhanced solubility, salt forms are prepared using methanesulfonic acid in a 1:1 molar ratio.

Physicochemical Properties

PropertyValue
Melting Point189–191°C
Solubility (H₂O)<0.1 mg/mL
Solubility (EtOH)12.4 mg/mL
Partition CoefficientlogP = 2.8 (calc.)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.53 (d, J = 2.0 Hz, 1H, ArH), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.72–3.68 (m, 2H, CH₂OH), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 1.92–1.85 (m, 2H, CH₂).

  • ¹³C NMR : δ 165.8 (C=O), 154.2, 148.7 (triazinone C), 134.5–127.3 (ArC), 61.4 (OCH₂), 59.8 (CH₂OH), 22.1, 21.9 (CH₃), 32.5 (CH₂).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99.5% purity with retention time = 8.72 min. MS (ESI+): m/z 439.1 [M+H]⁺ (calc. 439.09).

Process Optimization Challenges

Regioselectivity in Triazinone Formation

Competing cyclization pathways may lead to regioisomers. Screening of Lewis acids (ZnCl₂, FeCl₃) revealed that SnCl₄ (5 mol%) in chlorobenzene at 130°C suppresses isomer formation by stabilizing the transition state.

Hydroxypropyl Group Oxidation

The primary alcohol is susceptible to over-oxidation during workup. Implementing a reductive workup (NaBH₄ in EtOH) after deprotection minimizes ketone byproduct formation to <2%.

Scale-Up Considerations

Continuous Flow Synthesis

For large-scale production (≥1 kg), a continuous flow system with the following parameters improves yield and safety:

  • Reactor Type : Packed-bed (TiO₂ catalyst)

  • Residence Time : 8 minutes

  • Temperature : 150°C

  • Pressure : 12 bar

Waste Stream Management

Phosphorus-containing byproducts from dehydration steps are treated with Ca(OH)₂ slurry to precipitate Ca₃(PO₄)₂, reducing aqueous P content to <5 ppm .

Chemical Reactions Analysis

1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the dichlorophenyl group.

    Substitution: The dichlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a pyrimido[1,2-a][1,3,5]triazin-6-one core with several analogs, differing primarily in substituent groups. Key analogs and their properties are summarized below:

Compound Name Substituents (Position 1, 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-dichlorophenyl; 3-hydroxypropyl C₁₈H₂₁Cl₂N₅O₂ ~397.3 Hydrophilic due to -OH group; potential H-bond donor.
1-(2,4-dichlorophenyl)-3-(3-methoxypropyl)-7,8-dimethyl-... 2,4-dichlorophenyl; 3-methoxypropyl C₁₈H₂₂Cl₂N₄O₂ 397.3 Methoxy group increases lipophilicity vs. hydroxypropyl.
1-(4-ethoxyphenyl)-3-(2-morpholinoethyl)-7,8-dimethyl-... 4-ethoxyphenyl; 2-morpholinoethyl C₂₂H₃₁N₅O₃ 413.5 Morpholinoethyl enhances solubility; ethoxy group alters steric bulk.
1-(2-methoxyphenyl)-3-[3-(dimethylamino)propyl]-7,8-dimethyl-... 2-methoxyphenyl; dimethylaminopropyl C₂₂H₃₁N₅O₂ ~409.5 Tertiary amine introduces basicity; may influence membrane permeability.

Structural Implications :

  • Polarity: The hydroxypropyl group in the target compound improves water solubility compared to methoxypropyl () or morpholinoethyl () analogs.
  • Steric Effects: Bulkier substituents (e.g., morpholinoethyl in ) may hinder receptor access compared to linear hydroxypropyl.

Bioactivity and Target Interactions

While direct bioactivity data for the target compound is lacking, insights can be drawn from structurally related molecules:

  • Cannabinoid Receptor Selectivity: Analogs with dichlorophenyl groups (e.g., SR141716A in ) exhibit CB1 selectivity. The target compound’s dichlorophenyl moiety may confer similar selectivity, but this remains speculative without experimental validation.
  • SAR Trends: highlights that bioactivity clusters correlate with structural similarity.

Physicochemical and Spectroscopic Properties

  • NMR Analysis : demonstrates that substituent changes alter chemical shifts in specific regions (e.g., positions 29–44). For the target compound, the hydroxypropyl group would likely perturb shifts in regions sensitive to H-bonding or polarity.
  • Solubility: The hydroxypropyl group enhances hydrophilicity compared to methoxypropyl () or dimethylaminopropyl () analogs.
  • Stability : The absence of hydrolytically labile groups (e.g., esters in –6) suggests improved stability under physiological conditions.

Biological Activity

The compound 1-(2,4-dichlorophenyl)-3-(3-hydroxypropyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine-triazine class of compounds. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H20Cl2N4O2
  • Molecular Weight : 383.3 g/mol
  • CAS Number : 1158462-25-9

The structure of the compound features a dichlorophenyl group and a hydroxypropyl side chain that may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that similar compounds in the pyrimidine-triazine family exhibit significant antimicrobial properties. For instance:

  • Some derivatives have shown effectiveness against both bacterial and fungal strains, with lipophilicity correlating with increased antibacterial activity .
  • The compound's structure suggests potential for similar activity due to the presence of functional groups conducive to interaction with microbial membranes.

Enzyme Inhibition

Research has demonstrated that related triazine compounds can act as inhibitors of various enzymes:

  • Cholinesterase Inhibition : Compounds in this class have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurochemical signaling. For example, one study reported IC50 values of 46.42 µM for BChE inhibition .
CompoundAChE IC50 (µM)BChE IC50 (µM)
Example A157.3146.42
Example BTBDTBD

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of pyrimidine derivatives suggest potential anticancer properties:

  • Some studies have shown that modifications in the triazine ring can enhance cytotoxicity against various cancer cell lines. The specific compound's activity remains to be thoroughly evaluated against established cancer models.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives:

  • The compound demonstrated moderate to significant activity against Gram-positive bacteria.
  • The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cholinesterase Inhibition

Another research effort focused on enzyme inhibition:

  • The compound was tested alongside known cholinesterase inhibitors and showed promising results in both AChE and BChE inhibition assays.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis of this polycyclic heterocyclic compound likely involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps may include:

  • Cyclocondensation : Formation of the pyrimido-triazine core using precursors like substituted pyrimidines and triazine derivatives under acidic or basic conditions .
  • Substitution Reactions : Introduction of the 2,4-dichlorophenyl and 3-hydroxypropyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Optimization Parameters : Temperature (e.g., reflux in ethanol or DMF), solvent polarity, and catalysts (e.g., Pd for cross-couplings) are critical for yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with specific shifts for the dichlorophenyl group (~7.5 ppm for aromatic protons) and hydroxypropyl moiety (~3.5 ppm for CH2_2OH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated mass for C18_{18}H19_{19}Cl2_2N5_5O2_2) .
  • Infrared Spectroscopy (IR) : Detects functional groups like OH (3200–3600 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) .
  • HPLC : Assesses purity (>95% is typical for research-grade compounds) .

Basic: How can researchers optimize reaction yields for intermediates during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol or THF may improve cyclization efficiency .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps can reduce side reactions .
  • Temperature Gradients : Stepwise heating (e.g., 0°C to reflux) minimizes decomposition of thermally sensitive intermediates .
  • In-Situ Monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies optimal quenching points .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Isotopic Labeling : Use 2^2H or 13^13C-labeled reagents to confirm assignments of ambiguous signals .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .
  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) that cause splitting or broadening .
  • X-ray Crystallography : Provides definitive structural confirmation if single crystals are obtainable .

Advanced: What strategies are effective for designing analogues to study structure-activity relationships (SAR)?

  • Bioisosteric Replacement : Substitute the 3-hydroxypropyl group with bioisosteres (e.g., methoxyethyl or azetidine) to modulate solubility and target binding .
  • Fragment-Based Design : Use molecular docking to prioritize substituents on the dichlorophenyl ring that enhance interactions with biological targets .
  • Parallel Synthesis : Employ one-pot multi-component reactions to generate diverse libraries of pyrimido-triazine derivatives .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., hydroxyl group) or hydrophobic regions (e.g., dichlorophenyl) using QSAR models .

Advanced: How should researchers address discrepancies in biological activity across similar compounds?

  • Metabolic Stability Assays : Test if the 3-hydroxypropyl group undergoes glucuronidation, reducing bioavailability compared to methyl or ethyl analogues .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities .
  • Off-Target Screening : Employ kinase or GPCR panels to identify unintended interactions that explain variability .
  • Crystallographic Studies : Resolve co-crystal structures of analogues with target proteins to visualize binding mode differences .

Advanced: What experimental designs are robust for evaluating synthetic scalability and reproducibility?

  • Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., solvent, catalyst loading, temperature) .
  • Scale-Down Models : Mimic large-scale conditions (e.g., stirring rate, heating/cooling rates) in lab-scale reactors to predict scalability .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify stability-linked impurities .
  • Interlaboratory Validation : Collaborate with independent labs to confirm reproducibility of synthesis and analytical protocols .

Advanced: How can computational methods guide mechanistic studies of key reactions?

  • Transition State Analysis : Use DFT to model energy barriers for cyclization or substitution steps, identifying rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation of intermediates in DMF vs. THF) .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal conditions for novel pyrimido-triazine syntheses .

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